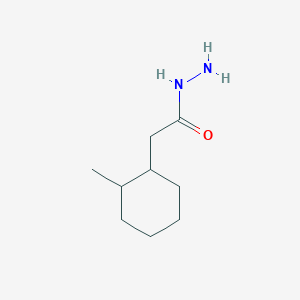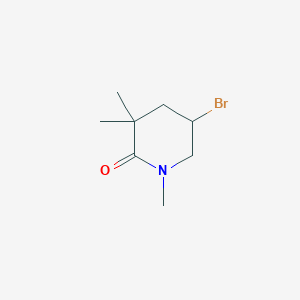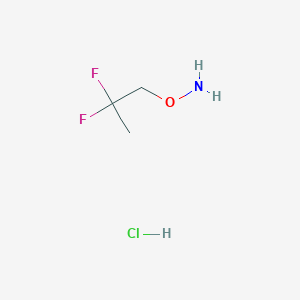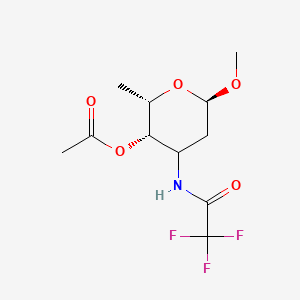
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is a chemical compound with the molecular formula C11H16F3NO5 and a molecular weight of 299.24 g/mol . It is an intermediate in the production of Daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia.
Métodos De Preparación
The synthesis of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide involves multiple steps, starting from the appropriate sugar derivatives. The key steps include the trifluoroacetylation of the amino group and the acetylation of the hydroxyl group. The reaction conditions typically involve the use of trifluoroacetic anhydride and acetic anhydride in the presence of a base such as pyridine. Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a simpler amine group.
Substitution: The acetyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is primarily used in the synthesis of Daunorubicin, which has significant applications in medicine, particularly in cancer treatment. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it is used in research to study the mechanisms of action of anthracycline antibiotics and their effects on cancer cells. In the industry, it is utilized in the large-scale production of Daunorubicin and related compounds.
Mecanismo De Acción
The mechanism of action of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is closely related to its role as an intermediate in Daunorubicin synthesis. Daunorubicin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair.
Comparación Con Compuestos Similares
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is unique due to its specific functional groups, which make it an ideal intermediate for Daunorubicin synthesis. Similar compounds include:
- Methyl 2,3,6-Trideoxy-3-(trifluoroacetyl)amino-L-lyxo-hexopyranoside 4-Acetate
- Methyl 4-O-acetyl-2,3,6-trideoxy-3-(2,2,2-trifluoro-1-hydroxyethylidene)amino-L-lyxo-hexopyranoside These compounds share similar structural features but differ in their specific functional groups and reactivity.
Propiedades
Fórmula molecular |
C11H16F3NO5 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
[(2S,3S,6R)-6-methoxy-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C11H16F3NO5/c1-5-9(20-6(2)16)7(4-8(18-3)19-5)15-10(17)11(12,13)14/h5,7-9H,4H2,1-3H3,(H,15,17)/t5-,7?,8+,9+/m0/s1 |
Clave InChI |
XMAFQPWDTCGCJH-XMUOSADRSA-N |
SMILES isomérico |
C[C@H]1[C@H](C(C[C@@H](O1)OC)NC(=O)C(F)(F)F)OC(=O)C |
SMILES canónico |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


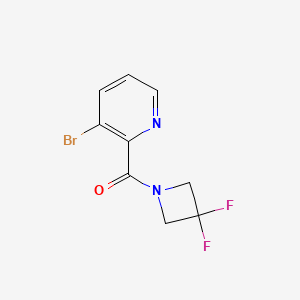
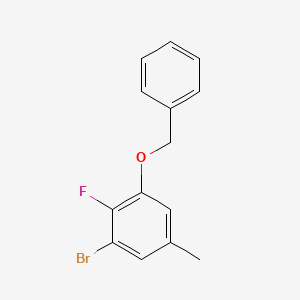
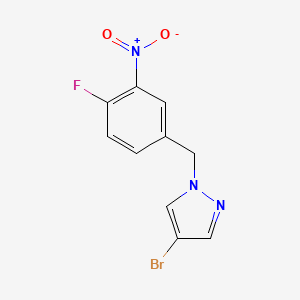
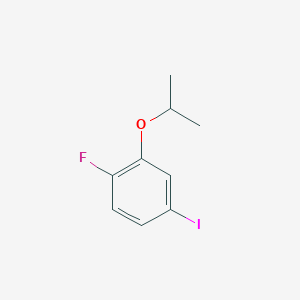
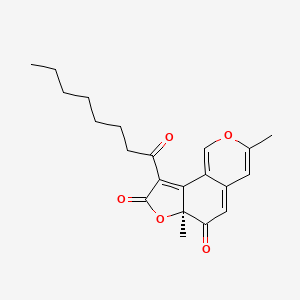
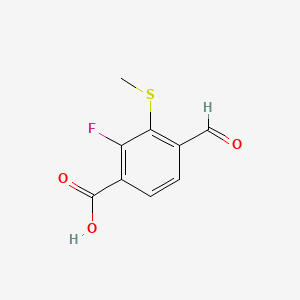
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
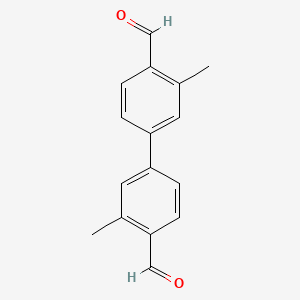
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)
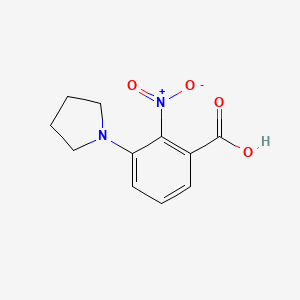
![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
